Cas no 1421586-50-6 ((2E)-N-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl-3-phenylprop-2-enamide)

(2E)-N-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl-3-phenylprop-2-enamide is a synthetic organic compound featuring a pyrimidine core substituted with a 3,5-dimethylpyrazole moiety and an (E)-3-phenylacrylamide group. This structure confers potential utility in medicinal chemistry, particularly as an intermediate or scaffold for kinase inhibitors due to its heterocyclic motifs. The conjugated double bond in the acrylamide segment may enhance binding affinity through π-stacking interactions, while the pyrazole and pyrimidine rings offer sites for further functionalization. The compound's defined stereochemistry (E-configuration) ensures consistent reactivity and interaction profiles. Its purity and stability under standard conditions make it suitable for research applications in drug discovery and biochemical studies.
(2E)-N-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl-3-phenylprop-2-enamide structure
1421586-50-6 structure
商品名:(2E)-N-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl-3-phenylprop-2-enamide
CAS番号:1421586-50-6
MF:C18H17N5O
メガワット:319.360482931137
CID:6163766
PubChem ID:71789809

(2E)-N-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl-3-phenylprop-2-enamide 化学的及び物理的性質

名前と識別子

    • (2E)-N-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl-3-phenylprop-2-enamide
    • AKOS024539645
    • 1421586-50-6
    • N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)cinnamamide
    • F6218-0139
    • (2E)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl]-3-phenylprop-2-enamide
    • CCG-297052
    • (E)-N-[2-(3,5-dimethylpyrazol-1-yl)pyrimidin-5-yl]-3-phenylprop-2-enamide
    • インチ: 1S/C18H17N5O/c1-13-10-14(2)23(22-13)18-19-11-16(12-20-18)21-17(24)9-8-15-6-4-3-5-7-15/h3-12H,1-2H3,(H,21,24)/b9-8+
    • InChIKey: PXDXQWKEAUJGIS-CMDGGOBGSA-N
    • ほほえんだ: O=C(/C=C/C1C=CC=CC=1)NC1C=NC(=NC=1)N1C(C)=CC(C)=N1

計算された属性

  • せいみつぶんしりょう: 319.14331018g/mol
  • どういたいしつりょう: 319.14331018g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 24
  • 回転可能化学結合数: 4
  • 複雑さ: 441
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.6
  • トポロジー分子極性表面積: 72.7Ų

(2E)-N-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl-3-phenylprop-2-enamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6218-0139-20μmol
(2E)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl]-3-phenylprop-2-enamide
1421586-50-6
20μmol
$79.0 2023-09-09
Life Chemicals
F6218-0139-40mg
(2E)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl]-3-phenylprop-2-enamide
1421586-50-6
40mg
$140.0 2023-09-09
Life Chemicals
F6218-0139-2μmol
(2E)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl]-3-phenylprop-2-enamide
1421586-50-6
2μmol
$57.0 2023-09-09
Life Chemicals
F6218-0139-5mg
(2E)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl]-3-phenylprop-2-enamide
1421586-50-6
5mg
$69.0 2023-09-09
Life Chemicals
F6218-0139-15mg
(2E)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl]-3-phenylprop-2-enamide
1421586-50-6
15mg
$89.0 2023-09-09
Life Chemicals
F6218-0139-75mg
(2E)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl]-3-phenylprop-2-enamide
1421586-50-6
75mg
$208.0 2023-09-09
Life Chemicals
F6218-0139-10μmol
(2E)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl]-3-phenylprop-2-enamide
1421586-50-6
10μmol
$69.0 2023-09-09
Life Chemicals
F6218-0139-100mg
(2E)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl]-3-phenylprop-2-enamide
1421586-50-6
100mg
$248.0 2023-09-09
Life Chemicals
F6218-0139-10mg
(2E)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl]-3-phenylprop-2-enamide
1421586-50-6
10mg
$79.0 2023-09-09
Life Chemicals
F6218-0139-30mg
(2E)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl]-3-phenylprop-2-enamide
1421586-50-6
30mg
$119.0 2023-09-09

(2E)-N-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl-3-phenylprop-2-enamide 関連文献

(2E)-N-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl-3-phenylprop-2-enamideに関する追加情報

Comprehensive Overview of (2E)-N-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl-3-phenylprop-2-enamide (CAS No. 1421586-50-6)

The compound (2E)-N-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl-3-phenylprop-2-enamide, identified by its CAS number 1421586-50-6, is a sophisticated organic molecule that has garnered significant attention in pharmaceutical and biochemical research. Its unique structure, featuring a pyrimidine core linked to a 3,5-dimethyl-1H-pyrazole moiety and a phenylprop-2-enamide group, makes it a promising candidate for various applications, including drug discovery and material science. Researchers are particularly interested in its potential as a kinase inhibitor, a class of compounds that play a critical role in regulating cellular processes.

In recent years, the demand for novel small-molecule inhibitors has surged, driven by advancements in precision medicine and targeted therapy. The (2E)-N-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl-3-phenylprop-2-enamide stands out due to its ability to interact with specific protein kinases, which are often implicated in diseases such as cancer and autoimmune disorders. This has led to a growing body of literature exploring its structure-activity relationship (SAR) and binding affinity to various biological targets. Its E-configuration (as indicated by the (2E) prefix) further enhances its stereochemical specificity, a feature highly valued in drug design.

The synthesis of CAS 1421586-50-6 involves multi-step organic reactions, including condensation and cross-coupling methodologies, which are widely discussed in academic circles. Its pyrimidine-pyrazole hybrid structure is reminiscent of other clinically approved drugs, sparking interest in its bioisosteric potential. For instance, the 3,5-dimethyl-1H-pyrazole fragment is known to improve metabolic stability, a key consideration in pharmacokinetic optimization. These attributes make it a hot topic in medicinal chemistry forums and high-throughput screening campaigns.

From an industrial perspective, (2E)-N-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl-3-phenylprop-2-enamide is often cited in patents related to kinase modulation and therapeutic applications. Its phenylprop-2-enamide side chain contributes to its lipophilicity, a property critical for membrane permeability in drug candidates. This aligns with the current trend of developing orally bioavailable compounds, a frequent search query among researchers and investors alike. Additionally, its molecular weight and polar surface area fall within the desirable range for blood-brain barrier penetration, expanding its potential use in neurological disorders.

Environmental and green chemistry considerations are also relevant when discussing CAS 1421586-50-6. Modern synthetic routes aim to minimize hazardous byproducts, reflecting the broader shift toward sustainable chemistry. This resonates with the increasing public interest in eco-friendly pharmaceuticals and green synthesis methods, topics frequently searched in academic and industrial databases. The compound’s stability under various pH conditions and thermal profiles further underscores its practicality in large-scale production.

In summary, (2E)-N-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl-3-phenylprop-2-enamide (1421586-50-6) represents a versatile scaffold with immense potential in drug development and chemical biology. Its structural complexity and functional diversity make it a subject of ongoing research, particularly in the context of personalized medicine and next-generation therapeutics. As the scientific community continues to explore its applications, this compound is poised to remain a focal point in innovative chemistry discussions.

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